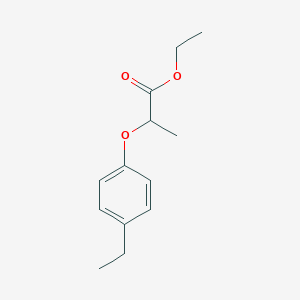

Ethyl 2-(4-ethylphenoxy)propanoate

Description

Historical Perspectives and Evolution in Herbicide Development Research

The era of modern chemical weed control began in earnest after World War II. britannica.comno-tillfarmer.com The discovery and introduction of 2,4-D (2,4-dichlorophenoxyacetic acid) in 1945 was a revolutionary development, offering the first selective control of broadleaf weeds in grass crops like cereals and corn. britannica.comresearchgate.net This event triggered a wave of research, leading to the synthesis and development of over 100 new herbicidal chemicals within two decades. britannica.com

Early research focused on broad-spectrum and selective herbicides, with major classes like the triazines (e.g., atrazine, registered in 1958) and dinitroanilines emerging in the 1950s and 1960s. no-tillfarmer.comresearchgate.net The development of propanoate herbicides, specifically the aryloxyphenoxypropionates (APPs), marked a significant advancement in the selective control of grass weeds in broadleaf crops. The first commercial APP herbicide, diclofop-methyl, was introduced in 1971. mdpi.com This class of herbicides, often called "graminicides," was highly effective and provided a new tool for farmers. The success of these initial compounds spurred further research into related structures, including other esters and variations on the phenoxy ring, leading to the synthesis of a wide array of molecules, including the structural family to which Ethyl 2-(4-ethylphenoxy)propanoate belongs.

Classification and Structural Context within Propanoate Herbicides

Herbicides are classified based on their mode of action and chemical structure. bcpcpesticidecompendium.orgagrogreat.com this compound belongs to the aryloxyphenoxypropionic acid (APP) herbicides, a subgroup of the phenoxypropionic herbicides. bcpcpesticidecompendium.org This places it in the Herbicide Resistance Action Committee (HRAC) Group 1 (or the former Group A), which are inhibitors of the enzyme Acetyl-CoA carboxylase (ACCase). alberta.ca

The core structure of an APP herbicide consists of a propanoic acid backbone linked to an aryloxy (aromatic ether) group. Key structural features include:

A propanoate group: The ethyl ester in this case.

A chiral center : The second carbon of the propanoate chain is a chiral center, meaning it exists in two enantiomeric forms (R and S). Typically, only the R-enantiomer possesses significant herbicidal activity.

An aryloxyphenoxy group: A phenoxy ring connected via an ether linkage to another aryl group.

The specific structure of this compound features an ethyl group at the 4-position of the terminal phenyl ring. Variations in the ester group (e.g., methyl, butyl) and substitutions on the aromatic rings lead to different herbicides within the same family, each with slightly different properties.

Table 1: Classification and Examples of Propanoate Herbicides

| Family | Sub-Family | Mode of Action (HRAC Group) | Example Compounds |

| Phenoxypropionic Herbicides | Aryloxyphenoxypropionic Herbicides (APPs or FOPs) | 1 (ACCase Inhibition) | Fenoxaprop-P-ethyl (B1329639), Quizalofop-P-ethyl (B1662796), Haloxyfop-P-methyl, Diclofop-methyl. mdpi.combcpcpesticidecompendium.org |

| Phenoxypropionic Herbicides (other) | 4 (Synthetic Auxins) | Dichlorprop, Mecoprop. bcpcpesticidecompendium.org |

Significance in Contemporary Weed Science Research and Crop Protection Studies

Compounds structurally related to this compound are central to ongoing research in weed science, primarily due to their specific mode of action and the subsequent evolution of herbicide resistance.

The herbicidal activity of aryloxyphenoxypropionates stems from their ability to inhibit the Acetyl-CoA carboxylase (ACCase) enzyme. mdpi.comjournalijbcrr.com This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes. alberta.cajournalijbcrr.com By blocking this enzyme in susceptible grass species, the herbicide halts the production of new lipids, leading to the breakdown of cell membrane integrity and ultimately, plant death. alberta.cajournalijbcrr.com

A major focus of contemporary research is understanding and combating herbicide resistance. Studies on johnsongrass biotypes, for example, have shown that resistance to APP herbicides can be conferred by an overproduction of a sensitive ACCase enzyme, rather than a mutation in the enzyme itself. cambridge.org This highlights the complex genetic basis of resistance.

Further research focuses on discovering novel herbicides that can overcome existing resistance mechanisms. Scientists synthesize new derivatives based on the aryloxyphenoxypropionate motif to find compounds with improved efficacy or a broader spectrum of activity. mdpi.com Additionally, research into herbicide-tolerant crops has led to the development of transgenes, such as aryloxyalkanoate dioxygenase (AAD-1), which can break down APP herbicides, allowing for their use on crops that would otherwise be susceptible. nih.gov The study of how these herbicides interact in tank mixes with other products to control difficult weed populations, such as weedy rice, is also an active area of investigation. cabidigitallibrary.org

Table 2: Summary of Research Findings on Aryloxyphenoxypropionate (APP) Herbicides

| Research Area | Key Finding | Significance | Reference |

| Mode of Action | APPs inhibit the ACCase enzyme, blocking fatty acid synthesis in susceptible grasses. | Explains the selective herbicidal effect on grasses. | alberta.cajournalijbcrr.com |

| Resistance Mechanism | Some resistant weed biotypes exhibit an overproduction of the target ACCase enzyme. | Provides insight into non-target-site resistance mechanisms. | cambridge.org |

| Novel Herbicide Development | New molecules based on the APP structure are being synthesized to find leads for new herbicides. | Aims to overcome resistance and improve weed control options. | mdpi.com |

| Herbicide Tolerant Crops | The AAD-1 gene can be inserted into crops to confer resistance to APP herbicides. | Allows for post-emergence control of grass weeds in crops like maize. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2-(4-ethylphenoxy)propanoate |

InChI |

InChI=1S/C13H18O3/c1-4-11-6-8-12(9-7-11)16-10(3)13(14)15-5-2/h6-10H,4-5H2,1-3H3 |

InChI Key |

GBGSGZTXKJSJIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)OCC |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Stereochemical Investigations of Ethyl 2 4 Ethylphenoxy Propanoate

Established Synthetic Routes for Ethyl 2-(4-ethylphenoxy)propanoate

The synthesis of this compound is primarily achieved through well-established organic reactions. The most common methods involve the formation of the ether linkage and the ester group, which can be accomplished in different sequences.

One of the primary methods is the Williamson ether synthesis followed by esterification. This involves the reaction of 4-ethylphenol (B45693) with a suitable 2-halopropanoate ester, such as ethyl 2-bromopropanoate. In this nucleophilic substitution reaction, the phenoxide ion, formed by treating 4-ethylphenol with a base, attacks the electrophilic carbon of the ethyl 2-halopropanoate.

Alternatively, the synthesis can commence with the etherification of a 2-halopropanoic acid by 4-ethylphenol, followed by a Fischer esterification of the resulting 2-(4-ethylphenoxy)propanoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. smolecule.comprepchem.comresearchgate.net The Fischer esterification process is a standard method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. youtube.comyoutube.com The reaction is reversible, and to drive it towards the product side, water is often removed as it is formed. youtube.com

A similar approach involves the reaction of the potassium salt of 4-hydroxyacetophenone with ethyl L-2-[(methylsulfonyl)oxy]propanoate, which after workup yields the corresponding propanoate ester. prepchem.com This highlights the use of sulfonate leaving groups in the ether synthesis step.

Table 1: Comparison of Established Synthetic Routes

| Synthetic Route | Reactants | Key Steps | General Conditions |

|---|---|---|---|

| Williamson Ether Synthesis followed by Esterification | 4-ethylphenol, Ethyl 2-bromopropanoate, Base | 1. Formation of 4-ethylphenoxide. 2. Nucleophilic substitution. | Basic conditions for phenoxide formation. |

| Ether Synthesis followed by Fischer Esterification | 4-ethylphenol, 2-chloropropionic acid, Ethanol, Acid catalyst | 1. Williamson ether synthesis to form the carboxylic acid. 2. Esterification. | 1. Basic conditions for ether synthesis. 2. Acidic conditions (e.g., H₂SO₄), reflux for esterification. prepchem.com |

| Reaction with Sulfonate Esters | Potassium salt of a phenol, Ethyl 2-(methylsulfonyloxy)propanoate | Nucleophilic substitution of the sulfonate group. | Reaction in a solvent like DMF at elevated temperatures (e.g., 80°C). prepchem.com |

Enantioselective Synthesis and Resolution of Isomeric Forms (e.g., Flamprop-M-ethyl)

This compound possesses a chiral center at the second carbon of the propanoate group, meaning it can exist as two enantiomers (R and S isomers). In many applications, particularly in the agrochemical industry, only one enantiomer exhibits the desired biological activity, making enantioselective synthesis crucial.

Flamprop-M-ethyl is the active R-isomer of the herbicide flamprop-ethyl. While its core structure differs from this compound, the principles of its stereoselective synthesis and activity are highly relevant to aryloxyphenoxypropanoate herbicides. The herbicidal activity of this class of compounds is often associated almost exclusively with the R-enantiomer. researchgate.netiaea.org For instance, the biologically active form of the related herbicide flamprop (B1223189) is derived from the hydrolysis of its methyl ester, with enzymes showing a high degree of stereospecificity. researchgate.netnih.gov

Methods for achieving enantiomerically pure or enriched products include:

Synthesis from Chiral Precursors: A straightforward approach is to use an enantiomerically pure starting material. For example, starting with (R)-2-chloropropionic acid or its ethyl ester would lead to the corresponding (R)-enantiomer of the final product.

Enzymatic Resolution: This technique uses enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Chemoenzymatic synthesis offers a green alternative, facilitating ester formation under mild conditions. smolecule.com

Asymmetric Catalysis: Phase-transfer catalysis has emerged as a powerful tool for enantioselective synthesis. google.comnih.gov A patented method for a related compound, (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate, utilizes a two-step nucleophilic substitution with hydroquinone (B1673460) and an ethyl sulfonate under phase-transfer catalysis conditions, achieving high selectivity and yield. google.com This method involves forming a phenoxide salt which then reacts with a chiral electrophile in the presence of a chiral phase-transfer catalyst.

Characterization of Stereoisomers and Their Research Significance

The characterization and separation of the stereoisomers of this compound and related compounds are essential for research and development. The precise identification of each enantiomer is critical because their biological and chemical properties can differ significantly.

Analytical Techniques:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a primary technique for separating and quantifying enantiomers. It uses a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the use of chiral shift reagents or derivatizing agents can induce chemical shift differences, allowing for their differentiation and the determination of enantiomeric excess. prepchem.com

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree.

Research Significance: The research significance of these stereoisomers lies predominantly in the field of agrochemicals. For many aryloxyphenoxypropanoate herbicides, the (R)-isomer is responsible for the herbicidal activity, which involves the inhibition of acetyl-CoA carboxylase (ACCase) in grasses. The (S)-isomer is often inactive. The herbicide flamprop-M-methyl, for example, acts as a mitotic disrupter, affecting the orientation of microtubules in susceptible plants. researchgate.netnih.gov This stereospecificity means that producing the single, active isomer is more efficient and environmentally responsible, as it reduces the application of inactive chemical compounds to the environment.

Green Chemistry Approaches and Sustainable Synthetic Research for Propanoate Esters

The principles of green chemistry are increasingly being applied to the synthesis of propanoate esters to reduce environmental impact and improve safety.

Key areas of research include:

Greener Solvents: Traditional esterification reactions often use hazardous chlorinated or amide solvents. Research has demonstrated that solvents like acetonitrile (B52724) can be a greener and less hazardous alternative for reactions like the Steglich esterification, providing comparable rates and yields without the need for extensive column chromatography for purification. nih.gov

Catalyst Improvement: Moving from stoichiometric acid catalysts like sulfuric acid to reusable solid acid catalysts can minimize waste and simplify product purification.

Enzymatic Synthesis: The use of enzymes, such as lipases, as catalysts for esterification represents a significant green chemistry approach. These reactions can be performed under mild conditions (neutral pH, room temperature) and often exhibit high selectivity, including enantioselectivity, reducing the need for protecting groups and harsh reagents. smolecule.com

Atom Economy: Synthetic routes are being optimized to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This includes exploring reaction pathways that minimize the formation of byproducts. researchgate.net

Table 2: Green Chemistry Approaches for Propanoate Ester Synthesis

| Approach | Traditional Method | Green Alternative | Benefits |

|---|---|---|---|

| Solvent | Chlorinated (e.g., Dichloromethane) or Amide (e.g., DMF) solvents. prepchem.comnih.gov | Acetonitrile, or solvent-free conditions. nih.gov | Reduced toxicity and environmental hazard. |

| Catalyst | Strong mineral acids (e.g., H₂SO₄). prepchem.comyoutube.com | Solid acid catalysts, enzymes (e.g., lipases). smolecule.com | Catalyst recyclability, milder reaction conditions, reduced waste. |

| Purification | Column chromatography. | Extraction and washing sequences. nih.gov | Reduced solvent usage and waste generation. |

| Overall Process | Multi-step synthesis with stoichiometric reagents. | Chemoenzymatic synthesis, one-pot reactions. smolecule.com | Higher efficiency, milder conditions, improved selectivity. |

Biochemical and Molecular Mode of Action of Ethyl 2 4 Ethylphenoxy Propanoate in Target Plant Systems

Cellular and Subcellular Effects in Meristematic Tissues of Susceptible Plants

The primary sites of action for aryloxyphenoxypropionate herbicides are the meristematic tissues of susceptible grass plants. These tissues, characterized by rapid cell division and growth, are highly dependent on the synthesis of new cellular components, particularly lipids for membrane formation.

The inhibition of ACCase by APP herbicides like Ethyl 2-(4-ethylphenoxy)propanoate would lead to a rapid depletion of fatty acids in these meristematic regions. This deficiency would have profound subcellular consequences. The most immediate effect would be the cessation of new membrane synthesis, which is essential for the formation of new cells during mitosis and for the expansion of existing cells. The lack of new phospholipids (B1166683) and other lipid components would compromise the integrity of the plasma membrane, as well as the membranes of organelles such as the endoplasmic reticulum and Golgi apparatus. This disruption in membrane integrity leads to a loss of cellular compartmentalization and ultimately cell death.

Mechanisms of Microtubule Disruption and Mitotic Interference in Plant Cells

While the primary target of APP herbicides is ACCase, the downstream effects of lipid biosynthesis inhibition can indirectly interfere with mitosis. The proper functioning of the mitotic apparatus, including the spindle fibers, is dependent on a stable and functional cellular environment.

Impact on Spindle and Phragmoplast Microtubule Orientation and Assembly in Plant Physiology

The formation of the cell plate during cytokinesis in plant cells is orchestrated by a microtubule structure known as the phragmoplast. The proper assembly and expansion of the phragmoplast are critical for the successful completion of cell division.

Given that the synthesis of the new cell plate is a membrane-intensive process, requiring the fusion of vesicles derived from the Golgi apparatus, the inhibition of fatty acid synthesis by this compound would severely hamper this process. The lack of new membrane material would prevent the expansion of the phragmoplast and the formation of a stable cell plate. While there is no evidence to suggest a direct interaction with the microtubules of the spindle or phragmoplast, the disruption of the necessary building blocks for cytokinesis effectively halts cell division.

Differentiation from Other Antimitotic Herbicides: Novel Mechanisms

It is important to differentiate the mode of action of aryloxyphenoxypropionates from that of other classes of herbicides that directly target mitosis. For instance, dinitroaniline herbicides, such as trifluralin, and phosphoric amide herbicides directly bind to tubulin, preventing the assembly of microtubules. This leads to a direct and immediate disruption of the mitotic spindle and an accumulation of cells in a state of arrested mitosis.

In contrast, the antimitotic effects of this compound are a secondary and indirect result of ACCase inhibition. The primary mechanism is the starvation of the cell for essential fatty acids. This distinction is critical for understanding the symptomatology in affected plants and for managing the development of herbicide resistance.

Molecular Interactions with Plant Cytoskeletal Components

Based on the known mode of action of APP herbicides, there is no evidence to suggest a direct molecular interaction between this compound and plant cytoskeletal components such as tubulin or actin. The herbicidal activity is attributed to the specific binding and inhibition of the ACCase enzyme.

The molecular basis for the selectivity of APP herbicides between susceptible grasses and tolerant broadleaf plants lies in the structural differences in the ACCase enzyme itself. The ACCase of broadleaf plants has a different binding site for the herbicide, rendering it insensitive to its inhibitory effects.

Effects on Plant Growth and Development at the Physiological Level

The physiological effects of this compound on a susceptible grass plant would manifest as a cessation of growth, particularly at the growing points (meristems). Symptoms would typically appear within a few days of application and would include a general yellowing or reddening of the leaves, followed by necrosis and death of the plant.

The inhibition of fatty acid synthesis has systemic effects throughout the plant. The inability to produce new cell membranes not only stops growth but also leads to a general breakdown of existing tissues. The loss of membrane integrity results in leakage of cellular contents, leading to the characteristic water-soaked appearance of affected tissues before they become necrotic.

Summary of Inferred Herbicidal Action

| Mechanism | Description |

| Primary Target | Acetyl-CoA Carboxylase (ACCase) |

| Biochemical Effect | Inhibition of fatty acid biosynthesis |

| Cellular Effect | Disruption of cell membrane synthesis and integrity |

| Physiological Effect | Cessation of growth in meristematic tissues, leading to plant death |

| Selectivity Basis | Structural differences in the ACCase enzyme between susceptible grasses and tolerant broadleaf plants |

Environmental Fate and Degradation Pathways of Ethyl 2 4 Ethylphenoxy Propanoate in Agroecosystems

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of the chemical through non-biological mechanisms, primarily through reactions with water (hydrolysis) and light (photodegradation).

Hydrolysis in Aqueous Media (pH-dependent)

Hydrolysis is a primary chemical degradation pathway for ester-containing compounds like Ethyl 2-(4-ethylphenoxy)propanoate. This process involves the cleavage of the ester bond by water, resulting in the formation of the corresponding carboxylic acid, 2-(4-ethylphenoxy)propanoic acid, and ethanol (B145695). The rate of this reaction is significantly influenced by the pH of the aqueous medium. nih.govresearchgate.net

Generally, ester hydrolysis is slow in neutral conditions (pH 7). However, the rate accelerates under both acidic (low pH) and basic (high pH) conditions. nih.govresearchgate.net

Acid-catalyzed hydrolysis: In acidic environments, the reaction is catalyzed by hydrogen ions but is typically reversible.

Base-catalyzed hydrolysis (saponification): In alkaline environments, the reaction is catalyzed by hydroxide (B78521) ions and is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt.

Studies on the closely related AOPP herbicide, fenoxaprop-p-ethyl (B1329639), demonstrate this pH dependency. Fenoxaprop-p-ethyl is relatively stable in neutral media but degrades rapidly as the pH becomes more acidic or basic. nih.govresearchgate.net For instance, in one study, fenoxaprop-p-ethyl degraded with a half-life of 1.75 days in a pH 9 solution, while in a pH 5 solution at 50°C, 94% of the compound remained after 5 days. epa.gov This indicates that in alkaline waters and soils, hydrolysis can be a rapid degradation route.

Table 1: pH-Dependent Hydrolysis of Aryloxyphenoxypropionate Esters

| pH Condition | Relative Rate of Hydrolysis | Primary Degradation Pathway |

|---|---|---|

| Acidic (e.g., pH 4-5) | Moderate to Fast | Cleavage of ether linkage or ester bond. nih.govusda.gov |

| Neutral (e.g., pH 6-7) | Slow / Minimal | Relatively stable. nih.gov |

| Basic (e.g., pH 8-10) | Fast | Cleavage of the ester bond (saponification). nih.govresearchgate.net |

Photodegradation on Surfaces and in Solution

Photodegradation is the breakdown of chemicals by energy from sunlight. This process can occur when the compound is present in water (in solution) or on surfaces like soil or plant leaves.

In aqueous solutions, the rate of photodegradation can also be influenced by pH and the presence of other substances like natural organic matter. nih.govnih.gov For some AOPP herbicides, photolysis is a significant degradation pathway. nih.gov However, for others, like fenoxaprop-p-ethyl, photodegradation is not considered a primary degradation route compared to hydrolysis and microbial action. researchgate.net

On soil surfaces, photodegradation is a more complex process. The rate can be affected by soil composition, organic matter content, and moisture. nih.govucanr.edu Humic substances in soil can sometimes have a quenching effect, slowing down the rate of photolysis. mdpi.com Studies on various herbicides have shown that photodegradation on soil is generally faster than in water. nih.gov Half-lives for some herbicides on soil surfaces can range from 12 to 40 days under natural sunlight. nih.gov

Biotic Degradation Processes in Soil and Water Systems

Biotic degradation, driven by microorganisms such as bacteria and fungi, is a critical pathway for the breakdown of organic compounds like this compound in the environment. nih.govnih.gov

Microbial Degradation Pathways and Intermediates

The microbial breakdown of AOPP herbicides is well-documented and is considered the most effective method for their removal from the environment. nih.govresearchgate.net The initial and crucial step in the degradation of ester forms like this compound is the cleavage of the ester bond by microbial enzymes called esterases. acs.orgacs.org This reaction produces the corresponding acid (2-(4-ethylphenoxy)propanoic acid) and ethanol.

Numerous bacterial strains have been identified that can degrade AOPPs, including species of Corynebacterium, Pseudomonas, and Bacillus. nih.govacs.org Following the initial hydrolysis, microorganisms further break down the resulting acid. This often involves the cleavage of the ether linkage, separating the aromatic ring from the propanoic acid side chain. The resulting phenolic compounds and aliphatic acids are then funneled into common metabolic pathways and used as carbon sources by the microorganisms. researchgate.net

A proposed degradation pathway for this compound would likely proceed as follows:

Ester Hydrolysis: this compound is converted to 2-(4-ethylphenoxy)propanoic acid and ethanol by microbial esterases.

Ether Cleavage: The resulting acid is cleaved at the ether bond to form 4-ethylphenol (B45693) and a propanoic acid derivative.

Ring Fission: The 4-ethylphenol aromatic ring is hydroxylated and subsequently cleaved, leading to simpler, non-aromatic organic acids.

Mineralization: These simpler acids are ultimately broken down into carbon dioxide, water, and mineral salts.

Mineralization Kinetics and Rates in Diverse Environmental Matrices

Mineralization refers to the complete degradation of an organic compound to its inorganic constituents (e.g., CO₂, H₂O, and mineral salts). The rate of mineralization is a key indicator of how long a substance will persist in the environment.

Studies on phenoxy acid herbicides have demonstrated that mineralization rates can vary significantly depending on soil type, microbial population, and previous exposure of the soil to the herbicide. nih.govnih.gov In one comprehensive study of 15 different soils, approximately 60% mineralization of several phenoxy acid herbicides was observed within 118 days in over half of the scenarios. nih.govnih.gov Soils with a history of herbicide application often show faster mineralization due to the presence of an acclimated microbial community with the necessary degradative genes (like tfdA). nih.gov

Table 2: Example Mineralization Rates for Phenoxy Acid Herbicides in Soil

| Herbicide | Soil Condition | Observed Mineralization | Timeframe | Reference |

|---|---|---|---|---|

| Phenoxy Acids (general) | Various agricultural soils | ~60% | 118 days | nih.govnih.gov |

| 2,4-D | Soils with adapted microbes | Rapid mineralization | Not specified | nih.gov |

Note: This table presents data for the general class of phenoxy acid herbicides as specific mineralization data for this compound is not available.

Environmental Transport and Persistence

Persistence is often measured by the half-life (DT50), the time it takes for 50% of the compound to dissipate. For AOPP herbicides like fenoxaprop-p-ethyl, the half-life in soil is generally short, often less than a week under aerobic conditions. researchgate.netwisconsin.gov The primary metabolite, the corresponding acid, tends to have low to moderate persistence. publications.gc.ca

The mobility of the compound, or its potential to leach through the soil profile and into groundwater, is governed by its adsorption to soil particles. Fenoxaprop-p-ethyl is considered to be relatively immobile in soil, meaning it binds strongly to soil components and is less likely to leach. researchgate.netwisconsin.govpublications.gc.ca However, its degradation products may have different mobility characteristics.

Factors that influence transport and persistence include:

Soil Type: Soils with higher organic matter and clay content tend to adsorb the herbicide more strongly, reducing its mobility. mdpi.com

Moisture: Soil moisture can affect both microbial activity and the availability of the herbicide for degradation or transport. awsjournal.org

Temperature: Higher temperatures generally increase the rates of both chemical and microbial degradation. ucanr.edu

Soil Adsorption and Desorption Characteristics

The extent to which this compound is retained by or released from soil particles is a primary determinant of its availability for transport and degradation. While specific studies on this compound are limited, the behavior of structurally similar phenoxy herbicides, such as 2,4-D, provides significant insights into these processes.

Research on compounds like 2,4-D indicates that sorption in soil is a multi-stage process, often involving an initial rapid partitioning followed by a slower diffusion into soil micropores nih.gov. The primary binding mechanism is typically the interaction with soil organic matter and clay surfaces nih.gov. The sorption and desorption characteristics are influenced by several soil properties:

Soil Organic Matter: Higher organic matter content generally leads to increased adsorption, as the chemical partitions into the organic fraction of the soil. However, the nature of the organic matter is also crucial; partially decomposed or undecomposed organic matter can decrease sorption and enhance desorption nih.gov.

Clay Content and Mineralogy: The type and amount of clay minerals influence the available surface area and charge characteristics of the soil, thereby affecting adsorption. Soils with higher clay content, along with aluminum and iron oxides, tend to exhibit greater sorption of phenoxy herbicides nih.gov.

Soil pH: The pH of the soil solution can affect the chemical speciation of the compound and the surface charge of soil colloids, thereby influencing adsorption-desorption equilibria. For phenoxyacetic acid herbicides, alkaline pH has been shown to increase desorption nih.gov.

The sorption of phenoxy herbicides in various soil types can be described by different isotherm models, such as the Freundlich and Langmuir models, which provide a quantitative measure of the chemical's affinity for the soil solid phase nih.gov.

Table 1: Factors Influencing Soil Adsorption and Desorption of Phenoxypropanoate Herbicides

| Soil Property | Effect on Adsorption | Effect on Desorption | Reference |

| Organic Matter | Increases with well-decomposed organic matter | Increases with partially decomposed organic matter | nih.gov |

| Clay Content | Increases | Decreases | nih.gov |

| Al and Fe Oxides | Increases | Decreases | nih.gov |

| Sand Content | Decreases | Increases | nih.gov |

| Alkaline pH | Decreases | Increases | nih.gov |

Leaching Potential and Mobility in Soil Profiles

The potential for this compound to move downward through the soil profile and potentially reach groundwater is a significant environmental consideration. This mobility is inversely related to its adsorption to soil particles.

Herbicides with lower soil sorption coefficients (Kd) are generally more mobile nih.gov. Studies on related phenoxy herbicides have shown that they can be moderately to highly mobile in soils with low organic matter and clay content nih.govepa.gov. The mobility of these compounds is often assessed using indices such as the Groundwater Ubiquity Score (GUS), which incorporates data on the herbicide's soil half-life and organic carbon-water (B12546825) partitioning coefficient (Koc).

For instance, research on 2,4-D in urban soils, which can have different organic matter characteristics than agricultural soils, indicated a high potential for leaching nih.gov. This suggests that the specific agricultural practices and soil types will play a significant role in determining the leaching risk of this compound. In some cases, related compounds have been found to be immobilized in the upper layers of loam soils epa.gov.

Volatilization from Plant and Soil Surfaces

Volatilization is the process by which a chemical transforms from a solid or liquid state to a gaseous state and moves into the atmosphere. For pesticides applied to crops and soil, this can be a significant pathway of dissipation.

The rate of volatilization is influenced by the chemical's vapor pressure and Henry's Law constant, as well as environmental factors researchgate.net. Key factors affecting the volatilization of chemicals like this compound include:

Temperature: Higher temperatures increase the vapor pressure of the chemical, leading to a higher rate of volatilization researchgate.net.

Soil Moisture: Volatilization is generally higher from moist soil surfaces compared to dry soils. This is because water competes with the chemical for adsorption sites on soil particles, and the evaporation of water can facilitate the movement of the chemical to the atmosphere researchgate.net.

Air Movement: Increased wind speed across the soil or plant surface enhances the mass transfer of the chemical from the surface to the air researchgate.net.

For some related phenoxy propionic esters, foliar absorption is rapid, which can reduce the amount of substance available for volatilization from plant surfaces epa.gov. However, the portion that reaches the soil surface is still subject to volatilization.

Degradation Products and Their Environmental Research Significance

The breakdown of this compound in the environment leads to the formation of various degradation products, also known as metabolites or transformational products. Understanding the identity and behavior of these products is crucial, as they may have their own toxicological and environmental fate characteristics.

While specific degradation studies on this compound are not widely available, research on the phototransformation of structurally similar compounds like 2,4-D ethyl ester (2,4-DEE) on soil surfaces provides valuable insights into potential degradation pathways researchgate.net. The photochemical degradation of 2,4-DEE on soil and inert surfaces has been shown to yield several products through processes like de-esterification, decarboxylation, and cleavage of the ether linkage researchgate.net.

Based on the degradation pathways of analogous compounds, the potential degradation products of this compound could include:

2-(4-ethylphenoxy)propanoic acid: Formed through the hydrolysis of the ethyl ester group. This is a common and often rapid degradation step for many ester-containing pesticides.

4-ethylphenol: Resulting from the cleavage of the ether bond linking the phenoxy group to the propanoate moiety.

Other phenolic and acidic derivatives: Further transformation of the initial degradation products can lead to a variety of smaller, more polar molecules.

Analytical Methodologies for Detection and Quantification of Ethyl 2 4 Ethylphenoxy Propanoate

Sample Preparation Techniques for Various Environmental and Biological Matrices

The initial and critical step in the analysis of ethyl 2-(4-ethylphenoxy)propanoate from environmental and biological samples is the effective extraction and purification of the analyte from the matrix. The choice of technique depends on the sample type, the concentration of the analyte, and the subsequent analytical method.

For environmental matrices such as soil and water, established methods for phenoxy acid herbicides can be adapted.

Soil Samples: Extraction from soil can be achieved using methods like accelerated solvent extraction (ASE) or ultrasonic extraction with an appropriate solvent mixture, such as acetonitrile (B52724) and formic acid. thermofisher.comresearchgate.net A popular and effective method for pesticide residue analysis in various food and environmental matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govquechers.euresearchgate.net This technique involves an initial extraction with a buffered solvent (e.g., acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like C18, graphitized carbon black (GCB), and magnesium sulfate (B86663) to remove interfering matrix components. mdpi.com

Water Samples: For aqueous samples, solid-phase extraction (SPE) is a common and efficient technique for the pre-concentration and cleanup of phenoxy acid herbicides. nih.govtandfonline.comnih.gov Cartridges packed with sorbents like C18 or polymeric materials can effectively retain the analyte from the water sample, which is then eluted with a small volume of an organic solvent. nih.govtandfonline.com Liquid-phase microextraction (LPME) offers a miniaturized and solvent-minimized alternative for sample preparation from water. nih.gov

For biological matrices like plant tissues, the QuEChERS method is also highly applicable due to its effectiveness in handling complex samples with high water and pigment content. quechers.eumdpi.com The choice of extraction solvent and cleanup sorbents can be optimized to maximize recovery and minimize matrix effects. For instance, the use of acidified acetonitrile can improve the extraction of acidic herbicides, and a combination of C18 and GCB in the dSPE step can effectively remove non-polar interferences and pigments, respectively. nih.govmdpi.com

| Matrix | Sample Preparation Technique | Key Considerations |

| Soil | QuEChERS, Accelerated Solvent Extraction (ASE) | Choice of extraction solvent and dSPE sorbents to match soil type. thermofisher.comnih.govquechers.eu |

| Water | Solid-Phase Extraction (SPE), Liquid-Phase Microextraction (LPME) | Selection of appropriate SPE sorbent and elution solvent. nih.govtandfonline.comnih.gov |

| Plants | QuEChERS | Optimization of extraction buffer and dSPE sorbents to handle pigments and other matrix components. quechers.eumdpi.com |

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS) for Analysis

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the selective and sensitive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for phenoxy acid herbicides and their esters, derivatization is often necessary to improve their volatility and chromatographic behavior. iaea.org Common derivatization agents include diazomethane (B1218177) and silylating agents like BSTFA. iaea.org Following derivatization, the resulting more volatile analyte can be separated on a capillary GC column and detected by a mass spectrometer. The mass spectrometer provides not only quantification but also structural information based on the fragmentation pattern of the molecule, which is crucial for unambiguous identification. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the analysis of many pesticide residues, including phenoxy acid herbicides, as it often does not require derivatization. nih.govnih.gov The compound can be separated on a reversed-phase C18 column with a mobile phase typically consisting of a mixture of water, methanol, or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.netyoutube.com The use of tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification, even in complex matrices. nih.govmdpi.com

| Technique | Need for Derivatization | Key Advantages |

| GC-MS | Often required | High separation efficiency, detailed structural information from fragmentation patterns. iaea.orgfrontiersin.org |

| LC-MS/MS | Generally not required | High sensitivity and selectivity (especially with MRM), suitable for a wide range of polarities. nih.govmdpi.comnih.gov |

Spectroscopic Methods for Structural Elucidation and Quantification

While chromatographic methods are essential for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for providing complementary quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of synthesized or isolated this compound. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed map of the molecule's structure, confirming the presence and connectivity of the ethyl, propanoate, and substituted phenoxy groups. While specific spectral data for this compound is not readily available in public databases, the expected signals can be predicted based on the analysis of similar structures. For instance, the ¹H NMR spectrum would likely show characteristic signals for the aromatic protons, the protons of the ethyl groups, and the methine and methyl protons of the propanoate moiety. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the ether and ester linkages, and vibrations associated with the aromatic ring. This technique can be used to confirm the presence of key structural features and to monitor the purity of the compound.

Development of High-Throughput Analytical Methods for Research Applications

In research applications where a large number of samples need to be analyzed, the development of high-throughput analytical methods is crucial for efficiency and cost-effectiveness.

Automation in Sample Preparation: The automation of sample preparation steps, such as those in the QuEChERS method, can significantly increase sample throughput. waters.comlctech.depalsystem.com Robotic systems can perform liquid handling, extraction, and cleanup steps with high precision and reproducibility, minimizing manual labor and the potential for human error. waters.comacs.org

Fast Chromatography: The use of ultra-high-performance liquid chromatography (UHPLC) with shorter columns and smaller particle sizes can dramatically reduce analysis times without compromising separation efficiency. nih.gov This allows for the rapid screening of a large number of samples.

High-Throughput Screening (HTS): In the context of agrochemical research, HTS technologies are employed to test a vast number of compounds for their biological activity. nih.gov While primarily used for discovery, the analytical principles of HTS, such as miniaturization and rapid detection, can be applied to the development of high-throughput analytical methods for residue analysis.

Quantification of Parent Compound and Major Metabolites in Environmental and Plant Samples

The quantification of the parent compound, this compound, and its major metabolites is essential for understanding its environmental fate and behavior in biological systems.

Metabolite Identification: The first step in quantifying metabolites is their identification. In plants, herbicides undergo a three-phase metabolism process involving transformation (e.g., hydrolysis, oxidation), conjugation (e.g., with sugars or glutathione), and compartmentalization. unl.eduunl.edunih.gov For this compound, potential phase I metabolites could include the corresponding carboxylic acid (2-(4-ethylphenoxy)propanoic acid) through hydrolysis of the ester group. Further degradation could lead to the cleavage of the ether bond. The identification of these metabolites typically involves the use of high-resolution mass spectrometry (HRMS) to determine their elemental composition and fragmentation patterns. nih.gov

Quantitative Analysis: Once identified, analytical methods, primarily LC-MS/MS, can be developed for the simultaneous quantification of the parent compound and its major metabolites. mdpi.comnih.govresearchgate.net This requires the synthesis or isolation of analytical standards for each metabolite to establish calibration curves for accurate quantification. The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency, thereby improving the accuracy and precision of the quantitative results. nih.gov

| Compound Type | Analytical Approach | Key Challenges |

| Parent Compound | LC-MS/MS, GC-MS (with derivatization) | Matrix effects, availability of certified reference materials. nih.govnih.gov |

| Metabolites | HRMS for identification, LC-MS/MS for quantification | Identification of unknown metabolites, synthesis of analytical standards. nih.govresearchgate.net |

Herbicide Resistance in Weed Populations to Ethyl 2 4 Ethylphenoxy Propanoate and Management Strategies

Molecular Basis of Resistance and Genetic Characterization

The genetic foundation of herbicide resistance, particularly TSR in Avena fatua to ACCase inhibitors, has been extensively studied. Resistance is often conferred by specific mutations in the carboxyl-transferase (CT) domain of the plastid-encoded ACCase gene (ACC1). nih.govnih.gov

DNA sequencing and allele-specific PCR assays are used to identify these mutations. researchgate.net Research on various resistant wild oat populations has identified several key amino acid substitutions that endow resistance. The presence of one or more of these mutations can lead to different levels and patterns of resistance. nih.govmdpi.com In some cases, a single resistant plant can possess multiple distinct ACCase gene mutations. nih.gov

Table 1: Common ACCase Gene Mutations Conferring Resistance to Aryloxyphenoxypropionates in Avena fatua

| Amino Acid Position | Original Amino Acid | Substituted Amino Acid | Reference |

|---|---|---|---|

| 1781 | Isoleucine (Ile) | Leucine (Leu) | nih.govcambridge.org |

| 1999 | Tryptophan (Trp) | Cysteine (Cys) | cambridge.org |

| 2027 | Tryptophan (Trp) | Cysteine (Cys) | cambridge.org |

| 2041 | Isoleucine (Ile) | Asparagine (Asn) | cambridge.orgnih.gov |

| 2078 | Aspartate (Asp) | Glycine (Gly) | nih.govnih.gov |

| 2088 | Cysteine (Cys) | Arginine (Arg) | nih.gov |

| 2096 | Glycine (Gly) | Serine (Ser) | cambridge.org |

The molecular basis of NTSR is more complex, often being a polygenic trait involving the upregulation of genes encoding detoxification enzymes like cytochrome P450s. nih.govfrontiersin.org

Survey and Monitoring Methodologies for Resistance Prevalence

Early detection and monitoring of herbicide resistance are crucial for effective management. hracglobal.com Weed scientists employ several methodologies to determine the prevalence and scope of resistance in weed populations. hracglobal.com

Bioassays: Collected seeds are grown in controlled environments (greenhouses) and treated with discriminating doses of the herbicide. cambridge.org A discriminating dose is a specific rate chosen to differentiate between resistant (R) and susceptible (S) biotypes. Plant survival and biomass reduction are measured to quantify the level of resistance. isws.org.incambridge.org

Molecular Diagnostics: For known resistance mechanisms like TSR, rapid molecular tests such as PCR-based assays can be used to screen for specific resistance-endowing mutations. nih.gov This provides faster confirmation than whole-plant bioassays.

Performance Inquiries: Tracking and investigating farmer complaints about herbicide performance failures can be an effective, albeit reactive, method for detecting new resistant populations. hracglobal.comhracglobal.com

Table 2: Overview of Herbicide Resistance Monitoring Methods

| Methodology | Description | Primary Goal | Reference |

|---|---|---|---|

| Field Surveys & Seed Collection | Systematic collection of weed seeds from agricultural fields based on specific sampling protocols. | To gather representative samples for resistance testing and determine spatial distribution. | hracglobal.comisws.org.in |

| Whole-Plant Bioassay | Seeds are germinated and grown to a specific stage, then treated with the herbicide at various doses to determine the level of resistance (e.g., GR50 - dose for 50% growth reduction). | To confirm resistance and quantify its magnitude (resistance factor). | hracglobal.comcambridge.org |

| In-vitro Enzyme Assay | Extraction of the target enzyme (e.g., ACCase) from plant tissue and testing its sensitivity to the herbicide directly. | To determine if the resistance mechanism is target-site based. | nih.gov |

| Molecular Testing (e.g., PCR, Sequencing) | DNA is extracted from plant tissue and analyzed for known genetic mutations that confer resistance. | Rapid detection of known target-site resistance mutations. | nih.gov |

Agronomic and Integrated Weed Management Strategies for Resistance Mitigation

Relying solely on chemical control is unsustainable. An Integrated Weed Management (IWM) approach is essential to mitigate the evolution and spread of herbicide resistance. agronomyjournals.comillinois.edu IWM combines various control tactics to reduce the selection pressure exerted by any single method. illinois.eduhracglobal.com

Chemical Strategies:

Herbicide Rotation: Avoid the repeated use of herbicides with the same mode of action in consecutive seasons. hracglobal.com

Tank-Mixing: Use mixtures of herbicides with different effective modes of action that target the same weed species. hracglobal.com

Use Full Recommended Rates: Applying lower-than-labeled rates can select for low-level resistance that may evolve into more robust resistance over time.

Cultural Practices:

Crop Rotation: Diversifying crop rotations disrupts weed life cycles and allows for the use of different weed management strategies, including different herbicide groups. hracglobal.comfrontiersin.org

Competitive Cultivars: Planting crop varieties that are more competitive with weeds for resources like light, water, and nutrients can suppress weed growth. agronomyjournals.com

Altering Planting Dates and Seeding Rates: Changing the timing of planting can disrupt weed emergence patterns, while increasing crop seeding rates can enhance the crop's competitive advantage. hracglobal.comfrontiersin.org

Mechanical and Physical Control:

Tillage: Ploughing can bury weed seeds and control emerged weeds. hracglobal.com

Hand-Weeding: Manually removing escaped resistant weeds before they set seed is effective, especially for small infestations. illinois.edu

Harvest Weed Seed Control (HWSC): This involves collecting and destroying weed seeds during the crop harvesting process to prevent them from entering the soil seed bank. hracglobal.com

Prevention:

Clean Equipment: Thoroughly cleaning machinery between fields prevents the spread of resistant weed seeds. illinois.eduhracglobal.com

Use Certified Seed: Planting crop seed that is certified to be free of weed seeds avoids introducing new weed problems. hracglobal.com

Cross-Resistance Patterns with Other Herbicidal Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to herbicides from different chemical families, often within the same mode of action group. unl.edu

Resistance within ACCase Inhibitors: Avena fatua populations resistant to aryloxyphenoxypropionates (FOPs) like Ethyl 2-(4-ethylphenoxy)propanoate often show cross-resistance to other ACCase-inhibiting families, such as the cyclohexanediones (DIMs) and phenylpyrazolines (DENs). nih.govmdpi.com However, the pattern of cross-resistance is highly dependent on the specific mutation present in the ACCase gene. nih.govhracglobal.com For example, the Asp-2078-Gly mutation in Avena fatua has been shown to confer broad cross-resistance to all three ACCase inhibitor families, whereas the Ile-2041-Asn mutation confers resistance to FOPs and DIMs but not to the DEN herbicide pinoxaden. nih.govmdpi.com

Multiple Resistance: A more challenging issue is multiple resistance, where a weed population possesses two or more distinct resistance mechanisms, allowing it to withstand herbicides from different mode of action groups (e.g., ACCase inhibitors and ALS inhibitors). unl.edu This can occur through the accumulation of different target-site mutations or a combination of TSR and NTSR mechanisms. mdpi.comscienceopen.com Enhanced metabolic resistance (NTSR) is particularly problematic as it can confer unpredictable cross-resistance to a wide range of herbicides, even those to which the weed has never been exposed. wsu.edufrontiersin.org

Interactions of Ethyl 2 4 Ethylphenoxy Propanoate with Other Agrochemicals and Environmental Components

Synergistic and Antagonistic Interactions with Co-Applied Herbicides

The practice of tank-mixing herbicides is common to broaden the spectrum of weed control. However, chemical interactions can either enhance (synergism) or reduce (antagonism) the efficacy of the herbicides involved. For aryloxyphenoxypropionate herbicides, such as Ethyl 2-(4-ethylphenoxy)propanoate, numerous studies have documented these interactions, particularly with broadleaf herbicides.

Antagonism is frequently observed when aryloxyphenoxypropionates are mixed with synthetic auxin herbicides like 2,4-D. For instance, studies on the closely related compound quizalofop-p-ethyl (B1662796) have shown that its efficacy on grass weeds can be significantly reduced when tank-mixed with 2,4-D. researchgate.netcambridge.orgresearchgate.net This antagonism is thought to occur due to physiological responses in the target plant induced by the auxin herbicide, which may interfere with the absorption, translocation, or activity of the aryloxyphenoxypropionate. One study found that mixing quizalofop-p-ethyl with 2,4-D choline (B1196258) resulted in 33% less control of volunteer corn than expected. cambridge.orgresearchgate.net Similarly, fenoxaprop (B166891) has shown incompatibility with 2,4-D. isws.org.in

Antagonistic effects have also been documented with other herbicide groups. Tank mixtures of quizalofop (B1680410) with acetolactate synthase (ALS) inhibiting herbicides (e.g., penoxsulam (B166495), bispyribac (B138428), halosulfuron) have resulted in reduced control of grass species like barnyardgrass and red rice. lsu.edubioone.org For example, at 28 days after treatment, a mixture of quizalofop and penoxsulam or bispyribac showed a 34-38% control of barnyardgrass, whereas the expected control was 97%. bioone.org Propanil has also been shown to severely antagonize quizalofop activity on weedy rice and barnyardgrass. lsu.edu

Conversely, synergistic or additive effects can also occur. The combination of ACCase-inhibiting herbicides like quizalofop-p-ethyl or clethodim (B606718) with glufosinate (B12851) has been shown to result in a synergistic improvement in the control of volunteer corn. ccsenet.orgrepec.org

Interactive Data Table: Herbicide Interactions with Aryloxyphenoxypropionates

| Aryloxyphenoxypropionate Analog | Co-Applied Herbicide | Type of Interaction | Target Weed(s) | Reference(s) |

| Quizalofop-p-ethyl | 2,4-D | Antagonistic | Volunteer Corn, Red Rice | researchgate.netcambridge.orgresearchgate.net |

| Quizalofop-p-ethyl | Penoxsulam | Antagonistic | Barnyardgrass, Red Rice | lsu.edubioone.org |

| Quizalofop-p-ethyl | Bispyribac | Antagonistic | Barnyardgrass, Red Rice | lsu.edubioone.org |

| Quizalofop-p-ethyl | Propanil | Antagonistic | Weedy Rice, Barnyardgrass | lsu.edu |

| Fenoxaprop-p-ethyl (B1329639) | 2,4-D | Antagonistic | General | isws.org.inisws.org.in |

| Fenoxaprop-p-ethyl | Metsulfuron-methyl | Antagonistic | Phalaris minor | isws.org.inisws.org.in |

| Clodinafop-propargyl (B133425) | 2,4-D | Antagonistic | General | isws.org.in |

| Quizalofop-p-ethyl | Glufosinate | Synergistic/Additive | Volunteer Corn | ccsenet.orgrepec.org |

| Clethodim | Glufosinate | Synergistic | Volunteer Corn | ccsenet.orgrepec.org |

Compatibility with Other Crop Protection Agents (e.g., Fungicides, Insecticides)

The compatibility of this compound with other crop protection agents such as fungicides and insecticides is a critical factor in integrated pest management. Physical incompatibility in a tank mix can lead to the formation of precipitates, uneven application, and reduced efficacy of the active ingredients. Chemical incompatibility can result in the degradation of one or more of the mixed products.

Product labels for analogous aryloxyphenoxypropionate herbicides like fenoxaprop-p-ethyl provide specific guidance on tank-mixing. For instance, fenoxaprop-p-ethyl is generally compatible with fungicides such as mancozeb, propiconazole (B1679638) (Tilt®), and a combination of azoxystrobin (B1666510) and propiconazole (Stratego®). epa.govepa.gov It can also be tank-mixed with insecticides like carbofuran (B1668357) (Furadan®) and carbaryl. epa.gov However, a notable antagonism has been reported with the insecticide malathion, which can reduce wild oat control. epa.govepa.gov

A study on the physical and chemical compatibility of quizalofop-ethyl (B1680411) with the fungicide combination fluxapyroxad (B1673505) + pyraclostrobin (B128455) and the insecticides emamectin (B195283) benzoate (B1203000) and flubendiamide (B33115) found the combinations to be stable and non-phytotoxic to soybean, making them suitable for field application within 24 hours of preparation. biochemjournal.com Incompatibility has been observed between fenoxaprop-p-ethyl and the fungicide pyrimethanil (B132214) (Scala®). uky.edu

It is a general recommendation to conduct a jar test to check for physical compatibility before tank-mixing large quantities of pesticides. epa.govepa.gov

Interactive Data Table: Compatibility of Aryloxyphenoxypropionates with Other Crop Protection Agents

| Aryloxyphenoxypropionate Analog | Co-Applied Agent | Type of Agent | Compatibility | Reference(s) |

| Fenoxaprop-p-ethyl | Mancozeb | Fungicide | Compatible | epa.govepa.gov |

| Fenoxaprop-p-ethyl | Propiconazole (Tilt®) | Fungicide | Compatible | epa.govepa.gov |

| Fenoxaprop-p-ethyl | Azoxystrobin + Propiconazole (Stratego®) | Fungicide | Compatible | epa.govepa.gov |

| Fenoxaprop-p-ethyl | Pyrimethanil (Scala®) | Fungicide | Incompatible | uky.edu |

| Quizalofop-ethyl | Fluxapyroxad + Pyraclostrobin | Fungicide | Compatible | biochemjournal.com |

| Fenoxaprop-p-ethyl | Carbofuran (Furadan®) | Insecticide | Compatible | epa.gov |

| Fenoxaprop-p-ethyl | Carbaryl | Insecticide | Compatible | epa.gov |

| Fenoxaprop-p-ethyl | Malathion | Insecticide | Incompatible (Antagonistic) | epa.govepa.gov |

| Quizalofop-ethyl | Emamectin benzoate | Insecticide | Compatible | biochemjournal.com |

| Quizalofop-ethyl | Flubendiamide | Insecticide | Compatible | biochemjournal.com |

Influence on Soil Microbial Communities and Biogeochemical Cycles (Non-Toxicity Aspects)

Once in the soil, herbicides like this compound can interact with the vast and diverse community of soil microorganisms, which play a pivotal role in nutrient cycling and soil health. The effects of herbicides on these communities are complex and can vary depending on the herbicide's chemical properties, application rate, soil type, and environmental conditions.

The dissipation of these herbicides in the soil is largely a microbially-mediated process. Studies on clodinafop-propargyl have identified bacteria, such as Rhodococcus wratislaviensis, that can use the herbicide as a sole carbon source, leading to its mineralization. nih.gov This biodegradation is a key process in the environmental breakdown of the herbicide and the cycling of its constituent elements.

Interactions with Soil Organic Matter and Mineral Components

The fate and bioavailability of this compound in the soil are strongly influenced by its interactions with soil organic matter (SOM) and mineral components like clays (B1170129) and metal oxides. These interactions primarily involve adsorption, which is the binding of the herbicide to soil particles. Adsorption affects the herbicide's mobility, degradation rate, and availability for plant uptake and microbial breakdown.

For phenoxy herbicides in general, soil organic matter and iron oxides are considered the most important sorbents. researchgate.net The degree of adsorption is often inversely related to the herbicide's water solubility and is highly dependent on soil pH. wur.nlucanr.edu As weak organic acids, the ionic state of phenoxypropanoate herbicides is pH-dependent. At lower soil pH, the neutral, undissociated form of the herbicide is more prevalent, which can be adsorbed to SOM through mechanisms like hydrogen bonding and hydrophobic interactions. mdpi.com

As the soil pH increases, the anionic (negatively charged) form of the herbicide predominates. This anionic form is less likely to bind to negatively charged clay and organic matter surfaces due to electrostatic repulsion. However, it can be adsorbed through cation bridges, where polyvalent cations like Al³⁺ and Fe³⁺ link the herbicide anion to the soil colloid. mdpi.com

Like other aryloxyphenoxypropionate esters, this compound is likely to be rapidly hydrolyzed in the soil to its corresponding carboxylic acid. ias.ac.innih.gov This acid metabolite is generally more mobile but also more readily adsorbed to soil particles, particularly in soils with higher organic matter content. ias.ac.in The binding of the acid metabolite to humic and fulvic acids within the SOM can lead to the formation of bound residues, which are less available for biological activity but can be released over time. nih.gov The interaction with soil colloids is a key factor determining the persistence and potential for leaching of these herbicides. unl.edu

Theoretical and Computational Investigations of Ethyl 2 4 Ethylphenoxy Propanoate

Molecular Modeling and Docking Studies with Plant Enzyme Targets

Molecular modeling and docking studies are essential for understanding how a molecule like Ethyl 2-(4-ethylphenoxy)propanoate interacts with biological targets at an atomic level. For aryloxyphenoxypropionate compounds, the primary target in plants is the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme is vital for fatty acid biosynthesis, and its inhibition leads to the death of susceptible plant species.

Docking simulations are computationally performed to predict the binding orientation and affinity of this compound within the active site of ACCase. These studies model the ligand (the propanoate) and the receptor (the enzyme) to find the most stable binding conformation, which is typically the one with the lowest Gibbs free energy of binding. The 4-ethylphenoxy group is predicted to fit into a hydrophobic pocket within the enzyme's active site, while the propanoate moiety forms crucial hydrogen bonds or other polar interactions.

Table 1: Illustrative Docking Study Results of this compound with Plant ACCase

| Parameter | Value | Significance |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Predicts a strong, spontaneous binding interaction with the enzyme target. |

| Interacting Residues | ILE-174, TRP-231, LEU-256 | Key amino acids in the ACCase active site forming hydrophobic interactions. |

| Hydrogen Bond Donors | None | The ligand primarily acts as a hydrogen bond acceptor. |

| Hydrogen Bond Acceptors | Carbonyl oxygen, Ether oxygen | Forms hydrogen bonds with residues like SER-239, stabilizing the complex. |

Note: The data in this table is illustrative and represents typical results from such a study, as specific published docking data for this exact compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Studies for Herbicidal Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. scienceforecastoa.com For a potential herbicide like this compound, QSAR models can predict its herbicidal efficacy based on its physicochemical properties, known as molecular descriptors.

These models are developed by analyzing a set of related aryloxyphenoxypropionate molecules with known herbicidal activities. Key descriptors often include:

Lipophilicity (logP): This descriptor measures how well the compound partitions between an oily and an aqueous phase, indicating its ability to cross plant cell membranes. scienceforecastoa.com

Electronic Parameters: Properties like the Hammett constant (σ) for the substituent on the phenyl ring describe the electron-donating or electron-withdrawing nature of the group, which influences binding interactions.

Steric Parameters: Descriptors such as Molar Refractivity (MR) or Verloop steric parameters quantify the size and shape of the molecule, which determines its fit within the enzyme's active site. scienceforecastoa.com

A typical QSAR equation might look like: log(1/C) = k1logP - k2σ² + k3*MR + constant where 'C' is the concentration required for a certain level of herbicidal effect.

Table 2: Key QSAR Descriptors for this compound and Analogues

| Compound | Substituent (at para position) | logP (Calculated) | Molar Refractivity (MR) | Herbicidal Activity (Predicted) |

| Ethyl 2-(4-ethyl phenoxy)propanoate | -CH₂CH₃ | 4.1 | 65.8 | High |

| Ethyl 2-(4-methyl phenoxy)propanoate | -CH₃ | 3.6 | 61.2 | Moderate-High |

| Ethyl 2-(4-chloro phenoxy)propanoate | -Cl | 3.9 | 60.5 | High |

| Ethyl 2-(4-nitro phenoxy)propanoate | -NO₂ | 3.0 | 61.9 | Low |

Note: Predicted activity is based on general principles of aryloxyphenoxypropionate herbicides where optimal lipophilicity and steric bulk are crucial.

Computational Prediction of Degradation Pathways and Metabolite Formation

Computational tools can predict the likely degradation pathways of this compound in the environment (e.g., in soil or water) and in biological systems. These predictions are based on known metabolic reactions and the chemical liabilities of the molecule's functional groups. For this compound, two primary degradation pathways are anticipated:

Ester Hydrolysis: The most common initial degradation step for propanoate esters is the cleavage of the ester bond, catalyzed by acids, bases, or enzymes (esterases). This would yield ethanol (B145695) and 2-(4-ethylphenoxy)propanoic acid.

Oxidation of the Ethyl Group: The ethyl group on the phenoxy ring is susceptible to oxidation by cytochrome P450 enzymes. This can lead to the formation of a primary alcohol, which may be further oxidized to an aldehyde and then a carboxylic acid.

A related compound, Ethyl 2-(4-hydroxyphenoxy)propanoate, is known to be a degradation product of the herbicide fenoxaprop-ethyl. evitachem.comchemicalbook.com

Table 3: Predicted Major Metabolites of this compound

| Metabolite Name | Molecular Formula | Formation Pathway |

| 2-(4-ethylphenoxy)propanoic acid | C₁₁H₁₄O₃ | Ester Hydrolysis |

| Ethanol | C₂H₆O | Ester Hydrolysis |

| Ethyl 2-(4-(1-hydroxyethyl)phenoxy)propanoate | C₁₃H₁₈O₄ | Side-chain Oxidation |

| 2-(4-(1-hydroxyethyl)phenoxy)propanoic acid | C₁₁H₁₄O₄ | Ester Hydrolysis & Oxidation |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility of a molecule and identify its preferred three-dimensional shapes (conformers). For this compound, understanding its conformational landscape is critical because only specific conformers can bind effectively to the target enzyme.

MD simulations track the movements of atoms in the molecule over time, simulating its behavior in different environments (e.g., in a vacuum or solvated in water). The analysis focuses on the rotation around key single bonds (dihedral angles). Identifying the low-energy, stable conformations provides insight into the "active" shape of the molecule required for its herbicidal function.

Table 4: Key Rotatable Bonds for Conformational Analysis

| Bond Description | Atoms Involved | Significance for Molecular Shape |

| Ether Linkage | C(phenyl)-O-C(propanoate) | Determines the overall angle between the phenyl ring and the propanoate side chain. |

| Propanoate Backbone | O-C-C(chiral)-C(carbonyl) | Governs the orientation of the ester group relative to the chiral center. |

| Ethyl Ester Group | O-CH₂-CH₃ | Affects interactions at the edge of the binding pocket. |

| Phenyl Ethyl Group | C(phenyl)-CH₂-CH₃ | Rotation influences how the ethyl group fits into hydrophobic sub-pockets of the enzyme. |

Electronic Structure Calculations (e.g., DFT) for Reactivity Predictions

Electronic structure calculations, particularly using Density Functional Theory (DFT), are employed to investigate the distribution of electrons within the this compound molecule. These calculations help predict its chemical reactivity and stability.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated (nucleophilic site).

LUMO: Represents the orbital to which an electron is most likely to be accepted (electrophilic site).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. These calculations can pinpoint which atoms are most susceptible to metabolic attack, such as oxidation or hydrolysis.

Table 5: Illustrative DFT-Calculated Electronic Properties

| Property | Value (eV) | Interpretation |

| HOMO Energy | -6.2 eV | Indicates the energy of the most easily removable electron; associated with the electron-rich phenoxy ring. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital for accepting an electron; associated with the carbonyl group. |

| HOMO-LUMO Gap (ΔE) | 5.4 eV | Suggests good kinetic stability, but with defined reactive sites for metabolic processes. |

| Dipole Moment | 2.5 Debye | Indicates a moderate polarity, influencing solubility and interactions with polar enzyme residues. |

Note: The data in this table is illustrative of typical DFT results for a molecule of this class.

Emerging Research Frontiers and Future Directions for Ethyl 2 4 Ethylphenoxy Propanoate Studies

Novel Delivery Systems and Formulation Technologies

The development of advanced delivery systems for herbicides is a critical area of research aimed at improving their efficiency and reducing their environmental footprint. For phenoxypropionate herbicides like Ethyl 2-(4-ethylphenoxy)propanoate, the focus is shifting from conventional formulations to controlled-release formulations (CRFs). nih.govresearchgate.net These innovative systems are designed to release the active ingredient in a slow, sustained manner, which can offer several advantages over traditional application methods. nih.gov

One promising approach involves the encapsulation of the herbicide within polymer-based microbeads. nih.govresearchgate.net This technology allows for the gradual release of the active compound, which can lead to prolonged weed control and reduce the need for repeated applications. The release of the herbicide from these formulations can be influenced by various environmental factors such as pH, temperature, and ionic strength, allowing for a more targeted and responsive application. nih.gov Research in this area is exploring the use of different carrier materials and encapsulation techniques to optimize the release kinetics of herbicides. nih.govgoogle.comascendiacdmo.com

The table below illustrates the principles of different controlled-release formulation technologies that could be applicable to this compound.

| Formulation Technology | Principle of Operation | Potential Advantages for this compound |

| Polymer Microencapsulation | The active ingredient is enclosed within a thin, porous polymer membrane. Release is controlled by diffusion through the membrane. | - Extended duration of weed control- Reduced leaching and runoff- Improved handling safety |

| Matrix-Based Formulations | The herbicide is uniformly dispersed throughout a solid or semi-solid matrix. Release occurs as the matrix erodes or through diffusion. | - Customizable release rates- Potential for biodegradable matrices- Enhanced stability of the active ingredient |

| Nanoparticle-Based Delivery | The active ingredient is adsorbed onto or encapsulated within nanoparticles. This allows for targeted delivery and improved plant uptake. | - Increased bioavailability and efficacy- Potential for targeted application to specific weed species- Reduced environmental contamination |

It is important to note that while these technologies are being developed for herbicides, specific research on their application to this compound is still an emerging field.

Advanced Omics Approaches in Understanding Plant Response and Resistance

The rise of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of how plants respond to herbicides and how resistance develops in weed populations. mdpi.comuwa.edu.aunih.govmdpi.comresearchgate.net These powerful tools allow scientists to study the complex molecular mechanisms that underpin herbicide efficacy and resistance at a systems-level. nih.gov

For aryloxyphenoxypropionate herbicides, a class that includes this compound, omics studies can help to:

Identify Resistance Mechanisms: By comparing the genetic makeup and molecular responses of susceptible and resistant weed biotypes, researchers can pinpoint the specific genes, proteins, and metabolic pathways involved in resistance. nih.govpnas.org This knowledge is crucial for developing strategies to manage and mitigate the spread of herbicide-resistant weeds. mdpi.com

Discover New Herbicide Targets: Genomics and proteomics can be used to identify novel protein targets within plants that could be exploited for the development of new herbicides with different modes of action. semanticscholar.orgutoronto.ca

Enhance Crop Tolerance: Understanding the genetic basis of crop tolerance to herbicides can facilitate the development of new crop varieties with enhanced resistance, allowing for more effective post-emergence weed control. nih.govpnas.org

The integration of multiple omics approaches provides a comprehensive view of the intricate interactions between the herbicide and the plant, paving the way for more durable and effective weed management strategies. nih.gov

Integration into Precision Agriculture and Digital Weed Management Systems

Precision agriculture technologies are transforming weed management from a uniform, field-wide approach to a highly targeted and data-driven practice. nih.govmdpi.com The integration of herbicides like this compound into these systems has the potential to significantly reduce herbicide usage, minimize environmental impact, and lower production costs. bayer.comcabidigitallibrary.org

Key technologies in precision weed management include:

Sensor-Based Weed Detection: High-resolution cameras and sensors, often mounted on drones or tractors, can distinguish between crops and weeds, allowing for the precise application of herbicides only where they are needed. mdpi.compawsey.org.au

Artificial Intelligence (AI) and Machine Learning: AI-powered systems can analyze images and sensor data in real-time to identify weed species and growth stages, enabling highly targeted and effective herbicide application. ufl.edumdpi.comfarmtario.com

GPS-Guided Sprayers: Global Positioning System (GPS) technology allows for the creation of detailed weed maps and the precise control of sprayers, ensuring that herbicides are applied only to infested areas of a field. bayer.com

These digital tools enable a "see and spray" approach to weed control, moving away from prophylactic, broadcast applications. frontiersin.orgyoutube.com The table below summarizes some of the key precision agriculture technologies and their potential benefits for the application of phenoxypropionate herbicides.

| Technology | Description | Potential Benefits for this compound Application |

| Remote Sensing (Drones, Satellites) | High-resolution imagery is used to identify and map weed infestations across a field. | - Early detection of weed patches- Creation of prescription maps for variable-rate application- Reduced scouting time and costs |

| Machine Vision and AI | On-the-go cameras and algorithms identify individual weeds and trigger targeted spraying. | - Significant reduction in herbicide volume applied- Minimized crop injury- Prevention of herbicide resistance through targeted application |

| Variable Rate Technology (VRT) | Sprayer nozzles are individually controlled to apply different rates of herbicide across a field based on weed density. | - Optimized herbicide use- Reduced environmental load- Lower input costs for the grower |

Research on Sustainable Alternatives and Rotational Strategies

The long-term sustainability of weed management relies on integrated approaches that reduce the over-reliance on any single herbicide. pageplace.deusda.govnih.govmdpi.com Research in this area is focused on developing and promoting sustainable alternatives and rotational strategies that can be used in conjunction with herbicides like this compound.